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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloropyridine

Cat. No.: B080469 Get Quote

A detailed examination of the solid-state structures of halogenated pyridine derivatives reveals

the profound influence of halogen substitution on molecular geometry and crystal packing. This

guide provides a comparative analysis of the crystallographic data of two representative

compounds, offering insights for researchers, scientists, and drug development professionals in

the rational design of novel molecules with tailored solid-state properties.

This guide delves into the X-ray crystallographic data of two halogenated pyridine derivatives,

providing a side-by-side comparison of their key structural parameters. While crystallographic

data for 2-Bromo-3,5-dichloropyridine derivatives are not readily available in the public

domain, this comparison of closely related halogenated pyridines serves as a valuable

surrogate for understanding the structural implications of halogen atom substitution on the

pyridine ring. The insights gleaned from these analyses are crucial for predicting and controlling

the solid-state properties of new chemical entities in the fields of medicinal chemistry and

materials science.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two distinct

halogenated pyridine derivatives, facilitating a direct comparison of their solid-state structures.

These compounds, while not direct derivatives of 2-Bromo-3,5-dichloropyridine, offer a clear

illustration of how the nature and position of halogen substituents dictate the crystal lattice

parameters.
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Parameter 2-Chloro-pyridin-3-ol 2-Bromo-pyridin-3-ol

Chemical Formula C₅H₄ClNO C₅H₄BrNO

Formula Weight 129.54 174.00

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 3.896(1) 3.889(1)

b (Å) 20.485(3) 21.001(4)

c (Å) 6.818(1) 6.840(1)

β (°) 104.98(2) 105.18(2)

Volume (Å³) 525.3(2) 538.5(2)

Z 4 4

Calculated Density (g/cm³) 1.636 2.149

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. A general experimental protocol for such an analysis is outlined below.

Synthesis and Crystallization
The halogenated pyridine compounds are typically synthesized according to established

literature procedures. Single crystals suitable for X-ray diffraction are most commonly grown by

the slow evaporation of a saturated solution of the compound in an appropriate organic solvent

or solvent mixture. Common solvent systems include ethanol, or a combination of hexane and

ethyl acetate, at room temperature. The key to obtaining high-quality crystals is to allow the

solvent to evaporate slowly and without disturbance.

X-ray Data Collection and Structure Refinement
A suitable single crystal of the compound is carefully selected and mounted on a goniometer

head. X-ray diffraction data are collected at a controlled temperature, often 100 K or 293 K,
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using a diffractometer equipped with a monochromatic X-ray source, such as Mo Kα radiation

(λ = 0.71073 Å). The collected diffraction data frames are then processed to yield integrated

intensities, which are subsequently corrected for Lorentz and polarization effects.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on

F². In a typical refinement, all non-hydrogen atoms are refined anisotropically. Hydrogen atoms

are generally placed in calculated positions and refined using a riding model, where their

positions are geometrically dependent on the parent atom.

Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of small

organic molecules like the 2-Bromo-3,5-dichloropyridine derivatives.
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A general workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships
The interplay of intermolecular forces, dictated by the nature and position of halogen

substituents, governs the final crystal packing arrangement. Halogen bonding, a highly

directional non-covalent interaction, often plays a pivotal role in the supramolecular assembly

of these derivatives. The strength of these interactions can be tuned by altering the halogen

atoms, providing a powerful tool for crystal engineering. The logical relationship between

molecular structure and solid-state properties is a cornerstone of rational drug design,

influencing critical parameters such as solubility, stability, and bioavailability.
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Influence of halogen substitution on solid-state properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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